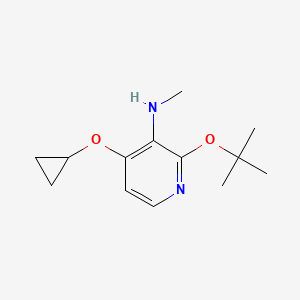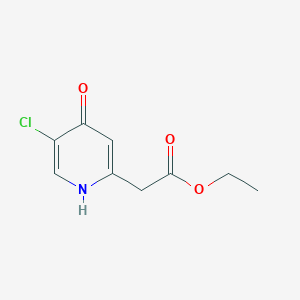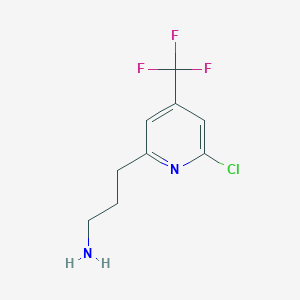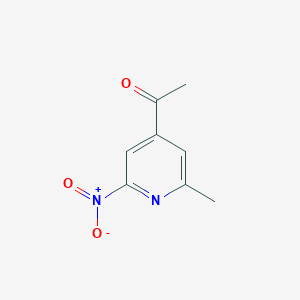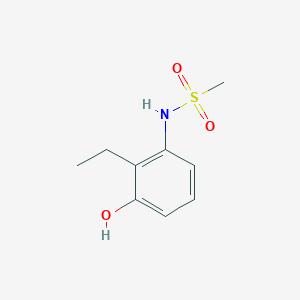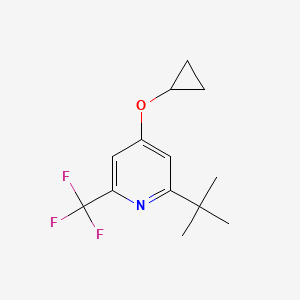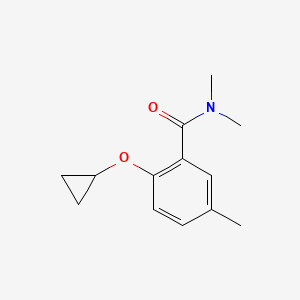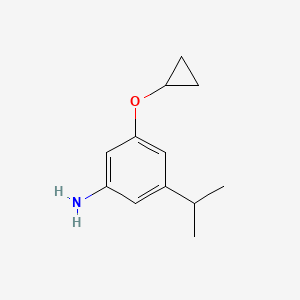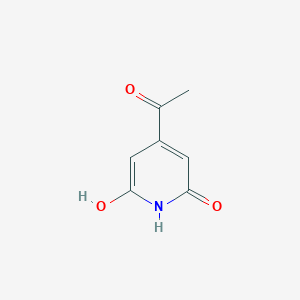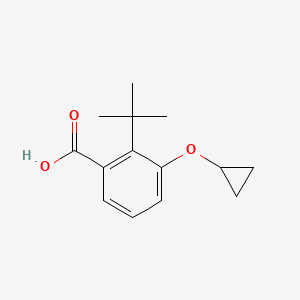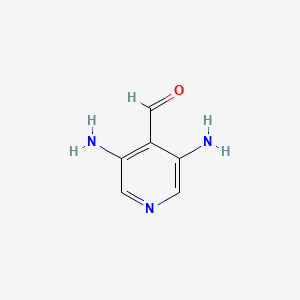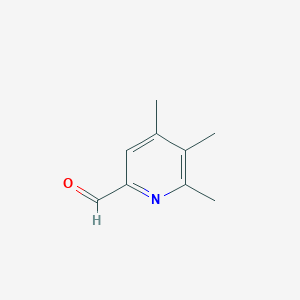
4,5,6-Trimethylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6, and an aldehyde group at position 2. This compound is used primarily in research and development settings, particularly in organic synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4,5,6-Trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-Trimethylpyridine-2-methanol.
Substitution: 4,5,6-Tribromopyridine-2-carbaldehyde (in the case of bromination).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5,6-Trimethylpyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
Pyridine-2-carbaldehyde: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3,6-Trimethylpyridine: Similar to 4,5,6-Trimethylpyridine-2-carbaldehyde but with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its aldehyde group and the specific positioning of the methyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4,5,6-trimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(5-11)10-8(3)7(6)2/h4-5H,1-3H3 |
InChI Key |
WCRFDOJQFIEYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


